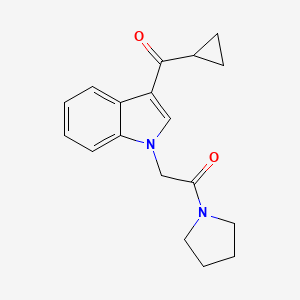
3-(4-ethoxyphenyl)pentanedioic acid
Vue d'ensemble
Description
3-(4-ethoxyphenyl)pentanedioic acid is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.09977361 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Science
- Aerosol Analysis and Organic Tracers :
- A study explored the polar organic compounds in atmospheric particulate matter (PM2.5) and compared them with secondary organic aerosol produced from natural hydrocarbons. Among various multifunctional organic compounds identified, similar compounds to 3-(4-ethoxyphenyl)pentanedioic acid were proposed as potential atmospheric tracers for secondary organic aerosol from monoterpenes. These compounds play a role in contributing to the regional and global aerosol burden (Jaoui et al., 2005).
Biochemistry and Antineoplastic Activity
- Derivatives in Antineoplastic Activity :
- Research focused on synthesizing and characterizing novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including basic compounds like 2-(4-methylphenylsulfonamido)pentanedioic acid. These compounds were evaluated for their antineoplastic activity both in vitro and in vivo against various human cell lines and in animal models. Specific derivatives showed promising activity, indicating the potential of these compounds in cancer therapy (Dutta et al., 2014).
Plant Science
- Plant Immunity and Signal Pathways :
- A study explored the effects of 3-pentanol and its derivatives on plant systemic resistance. Exposure to these compounds elicited an immune response in Arabidopsis seedlings against a bacterial pathogen. The research emphasized the 3-pentanol-mediated immune response involving salicylic acid (SA) and jasmonic acid (JA) signaling pathways, highlighting the role of such compounds in plant defense mechanisms (Song et al., 2015).
Medical Imaging
- Radiopacity and X-Ray Imaging Applications :
- A study synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, and evaluated its potential for X-ray imaging. The compound demonstrated substantial radiopacity and non-cytotoxicity to fibroblast cells, indicating its suitability for clinical X-ray imaging applications (Gopan et al., 2021).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-18-11-5-3-9(4-6-11)10(7-12(14)15)8-13(16)17/h3-6,10H,2,7-8H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLCQAHAJKLECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)

![3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol](/img/structure/B5847340.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)

![N-{3-[(1E)-1-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL}ACETAMIDE](/img/structure/B5847365.png)
![3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B5847374.png)

![1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B5847383.png)


![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE](/img/structure/B5847415.png)
![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
